REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[NH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O:11]1[C:15]2([CH2:20][CH2:19][N:18]([C:21]#N)[CH2:17][CH2:16]2)[O:14][CH2:13][CH2:12]1>O1CCCC1.C(OCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[C:4]1([C:3]2[N:10]=[C:21]([N:18]3[CH2:19][CH2:20][C:15]4([O:11][CH2:12][CH2:13][O:14]4)[CH2:16][CH2:17]3)[O:1][N:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:4.5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
817 mg
|
Type
|
reactant
|
Smiles
|
ONC(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCN(CC2)C#N
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 1 h in a mixture of ethanol (10 mL) and glacial acetic acid (5 mL)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by HPLC
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)N1CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |